3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
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Overview
Description
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound characterized by its unique triazole ring structure and ethoxyphenyl and propylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethoxyphenyl group. The propylthio group is then introduced via a nucleophilic substitution reaction using propylthiol. The final step involves the formation of the methane bridge, typically through a condensation reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole ring structure.
Medicine: Explored for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The ethoxyphenyl and propylthio groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-ethoxyphenyl)methane
- Bis(4-hydroxyphenyl)methane
- Bis(4-methoxyphenyl)methane
Uniqueness
Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of the triazole ring with ethoxyphenyl and propylthio substituents. This combination imparts specific chemical properties and potential biological activities that are not observed in similar compounds. The presence of the triazole ring, in particular, distinguishes it from other bis(phenyl)methane derivatives, providing unique opportunities for research and application.
Properties
CAS No. |
62575-63-7 |
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Molecular Formula |
C27H34N6O2S2 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C27H34N6O2S2/c1-5-17-36-26-30-28-24(32(26)20-9-13-22(14-10-20)34-7-3)19-25-29-31-27(37-18-6-2)33(25)21-11-15-23(16-12-21)35-8-4/h9-16H,5-8,17-19H2,1-4H3 |
InChI Key |
GGSOAIUHAYJKAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CC3=NN=C(N3C4=CC=C(C=C4)OCC)SCCC |
Origin of Product |
United States |
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